molecular formula C13H8Cl2O3 B6407486 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid CAS No. 1261939-81-4

4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6407486
CAS No.: 1261939-81-4
M. Wt: 283.10 g/mol
InChI Key: RNQNLTUHKGHNRM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxybenzoic acid structure

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQNLTUHKGHNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691252
Record name 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-81-4
Record name 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products:

  • Oxidation can yield 4-(3,4-dichlorophenyl)-2-ketobenzoic acid.
  • Reduction can produce 4-(phenyl)-2-hydroxybenzoic acid.
  • Substitution can result in compounds like 4-(3,4-diaminophenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity, while the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(3,4-Dichlorophenyl)-2-methoxybenzoic acid
  • 4-(3,4-Dichlorophenyl)-2-aminobenzoic acid
  • 4-(3,4-Dichlorophenyl)-2-carboxybenzoic acid

Uniqueness: 4-(3,4-Dichlorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both the dichlorophenyl and hydroxybenzoic acid groups, which confer distinct chemical and biological properties

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